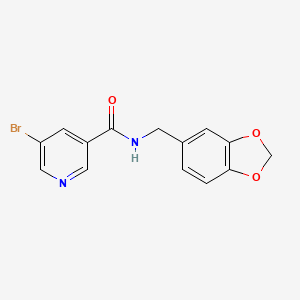

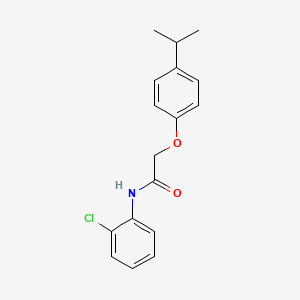

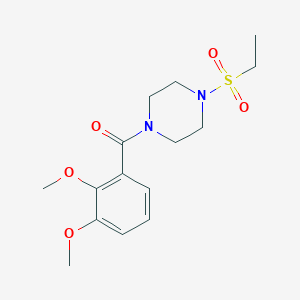

![molecular formula C15H13N3O4S B5541471 N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5541471.png)

N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1,3-benzodioxole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1,3-benzodioxole-5-carboxamide is a novel chemical compound with a complex molecular structure. It belongs to a class of organic compounds known for their interesting chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds typically involves cyclization reactions and condensation processes. For example, a similar compound, ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, was synthesized by cyclization of thioamide with 2-chloroacetoacetate, demonstrating a yield above 60% (Tang Li-jua, 2015).

Molecular Structure Analysis

The molecular structure of closely related compounds often features intricate hydrogen bonding and intermolecular interactions. For instance, N-{(1Z)-3-Oxo-1-(thiophen-2-yl)-3-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]prop-1-en-2-yl}benzamide: N,N-dimethylformamide (1:1) solvate showed a crystal structure stabilized by N–H⋅⋅⋅O and C–H⋅⋅⋅O hydrogen bonds (Amit Kumar et al., 2016).

Chemical Reactions and Properties

Compounds with similar structures exhibit a range of chemical reactions. For instance, the reaction between benzoic acid hydrazides and ethyl N-carbobenzyloxythionoglycinate produces 2-aminomethyl-1,3,4-oxadiazoles, indicating versatile reactivity (J. Sikorski et al., 1987).

Physical Properties Analysis

The physical properties of such compounds, including crystalline structure and hydrogen bonding patterns, are critical for understanding their behavior. For example, ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate exhibited a monoclinic crystal system with specific unit cell parameters (A. P. Marjani, 2013).

Chemical Properties Analysis

Analyzing the chemical properties of such compounds involves understanding their reactivity, stability, and potential interactions. As an example, N-thioacyl 1,3-amino alcohols, synthesized via ring-opening of oxiranes, showed specific reactions leading to stereochemically defined products, illustrating the complexity of chemical properties in similar compounds (T. Murai et al., 2005).

Applications De Recherche Scientifique

Synthetic Approaches and Chemical Modifications

Microwave-assisted Synthesis and Biological Activities : A study by Başoğlu et al. (2013) involved the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, exploring their antimicrobial, antilipase, and antiurease activities. Some synthesized compounds displayed moderate antimicrobial activity, with two compounds exhibiting antiurease activity and four displaying antilipase activity, indicating the potential for diverse biological applications Basoğlu et al., 2013.

Synthesis of Spiro Compounds : Markosyan et al. (2000) reported the condensation of 3-R-4-oxo-2-thioxo-1,2,3,4,5,6-hexahydrospiro(benzo[h]quinazoline-5,1′-cyclohexanes) with 2-ethanolamine, 3-propanolamine, and hydrazine hydrate, leading to the formation of triazoles and tetrazoles condensed with benzo[h]quinazolines. This synthesis pathway highlights the potential for generating a variety of bioactive heterocyclic compounds Markosyan et al., 2000.

Biological Applications and Activities

Antimicrobial Evaluation : Bhuiyan et al. (2006) explored the synthesis of new thienopyrimidine derivatives and evaluated their antimicrobial properties. Some derivatives exhibited pronounced antimicrobial activity, indicating the chemical's potential as a basis for developing new antimicrobial agents Bhuiyan et al., 2006.

Apoptosis-Inducing Agents for Breast Cancer : Gad et al. (2020) focused on the synthesis of compounds based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and evaluated their in vitro and in vivo activity as apoptosis-inducing agents for breast cancer. Several compounds demonstrated significant antiproliferative potential, underscoring the importance of this chemical scaffold in cancer research Gad et al., 2020.

Safety and Hazards

As this compound is provided by Sigma-Aldrich for early discovery research , it’s important to handle it with care. Researchers are responsible for confirming the product’s identity and purity . Sigma-Aldrich does not provide a warranty for this product , so it’s crucial to use appropriate safety measures when handling it.

Propriétés

IUPAC Name |

N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c19-14(18-17-7-11-2-1-5-23-11)8-16-15(20)10-3-4-12-13(6-10)22-9-21-12/h1-7H,8-9H2,(H,16,20)(H,18,19)/b17-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSCZKDIWBLJGA-REZTVBANSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NCC(=O)NN=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NCC(=O)N/N=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

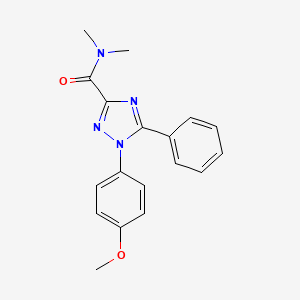

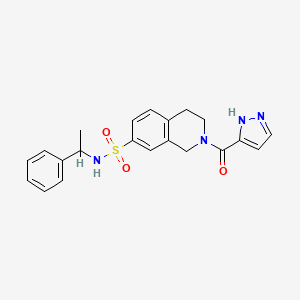

![3-[4-(dimethylamino)phenyl]-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5541411.png)

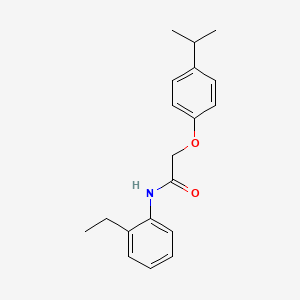

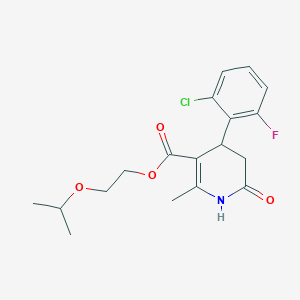

![4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5541470.png)

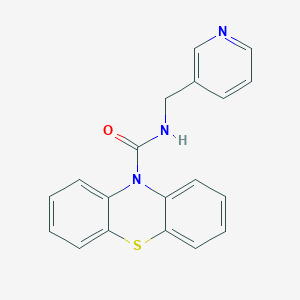

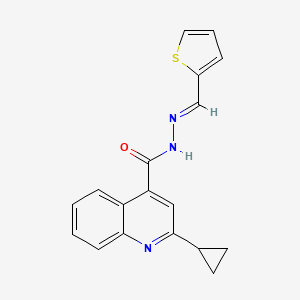

![(1S*,5R*)-3-(3-acetylbenzoyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541479.png)

![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541492.png)

![3-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}-1-(methoxyacetyl)piperidine](/img/structure/B5541499.png)